molecular formula C23H33N3O2 B11520399 2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline

2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline

Cat. No.: B11520399
M. Wt: 383.5 g/mol
InChI Key: WLVQUVASTAIKQB-UHFFFAOYSA-N
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Description

2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]aniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group, a piperidine ring, and a tricyclo[3311~3,7~]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline typically involves a multi-step process:

    Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution, where piperidine reacts with the nitroaniline derivative under basic conditions.

    Tricyclo[3.3.1.1~3,7~]decane Attachment: The tricyclo[3.3.1.1~3,7~]decane moiety is attached through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Reduction: 2-amino-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Medicine

    Therapeutics: Investigated for its potential use in the development of new therapeutic agents.

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidine and tricyclo[3.3.1.1~3,7~]decane moieties may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-nitroaniline: Lacks the piperidine and tricyclo[3.3.1.1~3,7~]decane moieties.

    5-(piperidin-1-yl)-2-nitroaniline: Similar but without the tricyclo[3.3.1.1~3,7~]decane moiety.

    N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline: Lacks the nitro and piperidine groups.

Uniqueness

The presence of the nitro group, piperidine ring, and tricyclo[3.3.1.1~3,7~]decane moiety in a single molecule makes 2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperidin-1-ylaniline

InChI

InChI=1S/C23H33N3O2/c1-16(23-13-17-9-18(14-23)11-19(10-17)15-23)24-21-12-20(5-6-22(21)26(27)28)25-7-3-2-4-8-25/h5-6,12,16-19,24H,2-4,7-11,13-15H2,1H3

InChI Key

WLVQUVASTAIKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCCCC5)[N+](=O)[O-]

Origin of Product

United States

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